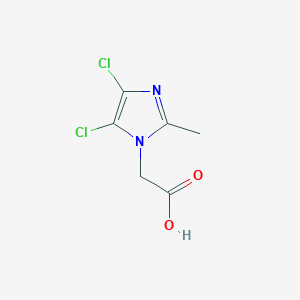

(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6Cl2N2O2 . It has an average mass of 209.030 Da and a monoisotopic mass of 207.980637 Da .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid” consists of a five-membered imidazole ring substituted with two chlorine atoms, one methyl group, and an acetic acid group .Chemical Reactions Analysis

Imidazole derivatives, such as “(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid”, have been synthesized via various synthetic routes . They have been used in the development of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

“(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid” has an average mass of 209.030 Da and a monoisotopic mass of 207.980637 Da . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications

Green Bifunctional Organocatalysis

(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid has been identified as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This novel application demonstrates its water solubility and ease of separation from reaction products, highlighting its potential in sustainable chemistry practices (Nazari et al., 2014).

Catalysis in Transesterification/Acylation Reactions

The compound has been used in catalyzing transesterification between esters and alcohols, showcasing its role in facilitating acylation of alcohols with vinyl acetate at room temperature. This application is particularly noteworthy for its low catalyst loadings and convenience, further broadening its utility in organic synthesis (Grasa et al., 2002).

Acetic Acid Synthesis via CO2 Transformation

Another significant application is in the synthesis of acetic acid from CO2, methanol, and H2, where it acts as a ligand in a catalytic system. This process, catalyzed by Ru–Rh bimetallic catalysts using imidazole as the ligand, presents a promising route for acetic acid production and CO2 utilization, marking a step forward in addressing challenges related to reaction selectivity and activity (Qian et al., 2016).

Structural and Magnetic Properties

Research has also delved into the structural and magnetic properties of hydrochloride crystals based on related imidazole derivatives. These studies provide insights into the relationship between magnetic properties and crystal-stacking structures, contributing valuable information to the field of material science (Yong et al., 2013).

Multi-Component Solvent-Free Synthesis

Additionally, (4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetic acid has been utilized in the solvent-free synthesis of trisubstituted imidazoles, employing an ionic liquid catalyst under microwave irradiation. This technique emphasizes the compound's role in promoting green chemistry through cost-effectiveness, low energy consumption, and high yields (Sonyanaik et al., 2018).

Future Directions

The future directions for “(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties for the development of new drugs . This could potentially lead to breakthroughs in various areas of medicine.

Mechanism of Action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Imidazole derivatives are highly soluble in water and other polar solvents, which suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

2-(4,5-dichloro-2-methylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-3-9-5(7)6(8)10(3)2-4(11)12/h2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIHUYMHASMNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)

![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)

![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)

![7-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2996829.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)

![2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2996837.png)